1-(4-Ethyl-3-fluorophenyl)methanaminehydrochloride
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Overview
Description
1-(4-Ethyl-3-fluorophenyl)methanaminehydrochloride is an organic compound with the molecular formula C9H12FN·HCl. This compound is a derivative of methanamine, where the phenyl ring is substituted with an ethyl group at the 4-position and a fluorine atom at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethyl-3-fluorophenyl)methanaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-ethyl-3-fluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 4-ethyl-3-fluorobenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethyl-3-fluorophenyl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Ethyl-3-fluorophenyl)methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-3-fluorophenyl)methanaminehydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the ethyl and fluorine substituents can influence its binding affinity and selectivity, thereby affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethyl-2-fluorophenyl)methanamine
- 1-(3-Cyclopropyl-4-fluorophenyl)methanamine
- 1-(4-Butoxy-3-ethoxyphenyl)methanamine
Uniqueness
1-(4-Ethyl-3-fluorophenyl)methanaminehydrochloride is unique due to the specific positioning of the ethyl and fluorine substituents on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H13ClFN |
---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
(4-ethyl-3-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-2-8-4-3-7(6-11)5-9(8)10;/h3-5H,2,6,11H2,1H3;1H |
InChI Key |
LSKCVEJVIPZKFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CN)F.Cl |
Origin of Product |
United States |
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